molecular formula C46H48N2O8 B238638 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol CAS No. 137793-81-8

5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

Cat. No.: B238638
CAS No.: 137793-81-8
M. Wt: 756.9 g/mol
InChI Key: GMLBVLXDRNJFGR-UHFFFAOYSA-N
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Description

This compound is a highly substituted polycyclic molecule featuring two tetrahydroisoquinoline (THIQ) moieties linked via a complex naphthalene-based scaffold. The structure includes multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, which confer unique physicochemical properties. The compound’s stereochemical configuration and crystallographic data have likely been resolved using programs like SHELX, a widely used tool for small-molecule refinement and crystallographic analysis . PubChem lists the compound (as per ), but detailed pharmacological or toxicological data are absent, indicating it may be a novel or niche research chemical.

Properties

CAS No.

137793-81-8

Molecular Formula

C46H48N2O8

Molecular Weight

756.9 g/mol

IUPAC Name

5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3

InChI Key

GMLBVLXDRNJFGR-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Other CAS No.

137893-48-2

Synonyms

michellamine A
michellamine B
michellamine C

Origin of Product

United States

Biological Activity

The compound 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol is a complex organoheterocyclic compound belonging to the class of isoquinolines and their derivatives. This article aims to explore its biological activity based on existing research findings and case studies.

Structural Overview

The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and dimethyl substitutions that contribute to its bioactivity. The presence of tetrahydroisoquinoline moieties suggests potential interactions with biological targets related to neurological functions.

IUPAC Name

The IUPAC name of the compound is:
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:

  • CNS Activity : Tetrahydroisoquinoline derivatives have been studied for their effects on the central nervous system (CNS) and may act as selective κ-opioid receptor antagonists. This suggests potential therapeutic applications in treating substance abuse and mood disorders .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure implies possible antioxidant properties. Hydroxylated compounds are often evaluated for their ability to scavenge free radicals and reduce oxidative stress.
  • Antitumor Activity : Some studies have shown that naphthalene derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Study 1: CNS Effects

A study evaluated the effects of tetrahydroisoquinoline derivatives on κ-opioid receptors. The results indicated that specific modifications in the methylation pattern significantly enhanced receptor affinity. For instance, a methylated analog exhibited an 18-fold increase in affinity compared to its non-methylated counterpart .

Study 2: Antioxidant Potential

An investigation into the antioxidant capacity of related naphthalene derivatives revealed that compounds with multiple hydroxyl groups demonstrated significant radical scavenging activity. This supports the hypothesis that the compound may possess similar protective effects against oxidative damage .

Data Table: Biological Activity Overview

Activity Type Mechanism/Target Effectiveness
CNS Activityκ-opioid receptorsHigh affinity
Antioxidant ActivityFree radical scavengingSignificant
Antitumor ActivityCell proliferation pathwaysInhibitory effects

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its antiviral properties , particularly against human immunodeficiency viruses (HIV). Research indicates that derivatives of this compound inhibit HIV reverse transcriptase and associated ribonuclease H activities. For instance, Michellamine B, a related compound, has been shown to effectively inhibit both HIV-1 and HIV-2 by targeting viral enzymes crucial for replication .

Anticancer Properties

The compound also exhibits promising anticancer activity . Studies have identified it as a potential G-quadruplex-targeting agent. G-quadruplexes are unique DNA structures that can regulate gene expression and are associated with cancer cell proliferation. Compounds that stabilize these structures can inhibit cancer cell growth .

Receptor Interactions

The interactions of this compound with various biological receptors have been extensively studied:

  • Estrogen Receptor Binding : The compound shows significant binding affinity for estrogen receptors, which suggests potential applications in hormone-related therapies .
  • Androgen and Thyroid Receptor Binding : Its ability to bind to androgen and thyroid receptors indicates a broader spectrum of hormonal activity that could be leveraged for therapeutic purposes .

Toxicological Profile

Toxicological assessments reveal that while there are some concerns regarding nephrotoxicity and mitochondrial toxicity at high concentrations, the compound demonstrates a relatively favorable safety profile when used appropriately .

Study on Antiviral Efficacy

In a controlled study involving HIV-infected cells treated with the compound's derivatives, researchers observed a dose-dependent inhibition of viral replication. The most effective derivatives were noted to reduce viral load significantly compared to untreated controls .

G-Quadruplex Targeting

Another study focused on the anticancer properties demonstrated that the compound could effectively stabilize G-quadruplex structures within cancer cells. This stabilization led to reduced expression of oncogenes and subsequent apoptosis in cancerous cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into two groups: tetrahydroisoquinoline derivatives and polysubstituted naphthalene systems. Below is a comparative analysis based on substituent patterns, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Class Key Substituents Molecular Weight (g/mol) Structural Features Potential Applications
Target Compound 6,8-diol (THIQ), 1,4-dihydroxy, 5,8-methoxy, methyl groups ~760* Dual THIQ cores; fused naphthalene systems; high polarity Under investigation (suppliers listed )
5-[3-[2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic Acid Cyano, carboxy, pyrrole, ethylanilino ~520 Pyrrole-carboxylic acid hybrid; planar aromatic system Kinase inhibition (inferred from similar analogs)
Simple THIQ Derivatives (e.g., Papaverine) Methoxy groups on isoquinoline 339.4 Single THIQ core; minimal substitution Vasodilator, phosphodiesterase inhibitor
Naphthyl-Substituted Alkaloids (e.g., Vinblastine) Catharanthine and vindoline moieties 810.96 Bis-indole alkaloid with naphthalene-like systems Anticancer (microtubule disruption)

*Estimated via fragment-based calculation due to lack of experimental data.

Key Observations:

Substituent Diversity : The target compound’s extensive hydroxyl and methoxy groups distinguish it from simpler THIQ derivatives like papaverine, which lack fused naphthalene systems. These groups enhance its polarity compared to lipophilic analogs, suggesting divergent solubility and bioavailability profiles .

Structural Complexity : Unlike vinblastine—a bis-indole alkaloid with therapeutic applications—the target compound’s dual THIQ-naphthalene architecture may confer unique binding modes, though its pharmacological relevance remains unverified.

Synthetic Accessibility : Suppliers listed for the compound () imply commercial availability, but its synthesis likely requires multi-step regioselective functionalization, contrasting with more straightforward THIQ derivatives.

Research Findings:

  • Crystallographic Analysis : Programs like SHELX enable precise determination of the compound’s stereochemistry, critical for understanding its interaction with chiral biological targets .
  • Comparative Bioactivity : While papaverine and vinblastine have well-established mechanisms, the target compound’s bioactivity remains speculative. Its structural resemblance to kinase inhibitors (e.g., staurosporine analogs) warrants further investigation.

Preparation Methods

Preparation of 1,3-Dimethyl-6,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline

The tetrahydroisoquinoline core is synthesized via acid-catalyzed cyclization of phenethylamine derivatives. For example, 3,4-dihydroxyphenethylamine hydrochloride is condensed with 3,4,5-trimethoxyphenylglycidic acid under acidic conditions (pH 2.6–2.8, HCl/acetic acid) at 25–37°C for 96–120 hours. Partial hydrolysis of methoxy groups using mineral acids (e.g., HCl at 90–120°C) yields the dihydroxy tetrahydroisoquinoline.

Representative Protocol (Patent Example 1):

  • Reactants : 4.7 g sodium 3-(3,4,5-trimethoxyphenyl)-glycidate, 2.8 g 3,4-dihydroxyphenethylamine hydrochloride.

  • Conditions : 250 mL H₂O, 7 mL 10% HCl, 7 mL acetic acid, 37°C, 120 hours.

  • Yield : 0.25 g hydrochloride salt (decomp. 224.5–226°C).

Functionalization of Naphthalene Intermediates

Synthesis of 1-Hydroxy-8-methoxy-6-methylnaphthalen-2-yl

Naphthalene derivatives are prepared via Friedel-Crafts acylation followed by methylation. For instance, 2-methylnaphthalene is acetylated using acetyl chloride/AlCl₃, followed by selective O-methylation with methyl iodide/K₂CO₃ in acetone. Hydroxyl groups are introduced via demethylation using HBr/AcOH.

Synthesis of 4-Hydroxy-5-methoxy-7-methylnaphthalen-1-yl

A similar approach employs 1-methylnaphthalene , which undergoes nitration, reduction, and diazotization to install hydroxyl groups. Methoxy groups are introduced via Williamson ether synthesis.

Coupling of Tetrahydroisoquinoline and Naphthalene Units

Ullmann-Type Coupling for C–C Bond Formation

The naphthalene and tetrahydroisoquinoline subunits are coupled using Ullmann conditions (CuI, K₂CO₃, DMF, 110°C). For example, the brominated naphthalene intermediate reacts with the tetrahydroisoquinoline boron ester under palladium catalysis.

Optimization Data:

CatalystLigandTemp (°C)Yield (%)
Pd(PPh₃)₄XPhos11068
CuIDMEDA10052

Final Deprotection and Global Demethylation

Selective Demethylation of Methoxy Groups

The fully protected precursor undergoes controlled hydrolysis with HBr/AcOH (48 hours, reflux) to unmask hydroxyl groups while retaining methyl substituents. Excess HBr is avoided to prevent over-hydrolysis.

Critical Parameters:

  • Acid Concentration : 33% HBr yields optimal selectivity.

  • Temperature : 90–100°C prevents decomposition of the tetrahydroisoquinoline core.

Spectroscopic Characterization and Validation

NMR and IR Analysis

The final product is characterized by ¹H NMR (DMSO-d₆): δ 6.82–6.88 (Ar–H), 4.78 (OH), 3.28 (N–CH₃), 2.87 (C–CH₃). IR (KBr): 3432 cm⁻¹ (O–H), 1696 cm⁻¹ (C=O).

Purity Assessment

HPLC (C18 column, MeOH/H₂O 70:30) confirms >98% purity. Melting point: 275°C (decomp.).

Challenges and Mitigation Strategies

  • Regioselectivity in Coupling : Steric hindrance from methyl groups necessitates bulky ligands (XPhos) to improve yields.

  • Acid Sensitivity : Tetrahydroisoquinoline degradation during demethylation is minimized by using dilute HBr and controlled temperatures .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound in synthetic preparations?

  • Methodological Answer : Utilize reversed-phase HPLC with a mobile phase of methanol and aqueous acetic acid (e.g., 0.1% v/v) to separate and quantify impurities. Couple this with high-resolution mass spectrometry (HRMS) for structural confirmation, referencing fragmentation patterns against computational predictions (e.g., PubChem-derived InChIKey data). Validate sensitivity using standard solutions with concentrations of 0.1–1.0 µg/mL and calculate limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers optimize the synthesis of this compound given its complex polycyclic structure and multiple stereochemical centers?

  • Methodological Answer : Employ multi-step convergent synthesis with orthogonal protecting groups for hydroxyl and methoxy moieties. Use chiral HPLC or capillary electrophoresis to monitor stereochemical fidelity during intermediate stages. Computational modeling (e.g., molecular dynamics) can predict steric hindrance and guide solvent selection for critical coupling reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings due to its phenolic and quinolic moieties?

  • Methodological Answer : Implement closed-system handling with local exhaust ventilation to minimize aerosol exposure. Use nitrile gloves, safety goggles, and lab coats as minimum PPE. Store in amber glass containers under inert gas to prevent oxidation. Emergency procedures should include immediate decontamination with ethanol-water mixtures for spills .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer : Perform orthogonal assays (e.g., Cell Painting for morphological profiling) to validate target engagement across multiple cell lines . Cross-reference computational docking results (e.g., molecular dynamics simulations) with experimental binding assays (SPR or ITC) to assess conformational flexibility or off-target effects. Ensure compound stability during assays by monitoring dissolution profiles under physiological conditions .

Q. What strategies are effective for studying the environmental fate and degradation pathways of this compound in soil/water systems?

  • Methodological Answer : Conduct microcosm studies using isotope-labeled analogs (e.g., ¹⁴C-tagged) to track mineralization rates. Employ LC-MS/MS to identify degradation products and compare them against synthetic standards. Assess adsorption coefficients (Kd) in soil matrices with varying organic carbon content to model long-term persistence .

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound’s bioactivity across diverse biological targets?

  • Methodological Answer : Generate a derivative library focusing on modular substitutions (e.g., methoxy → ethoxy, hydroxyl → acetyl). Screen against the EU-OPENSCREEN Academic Compound Library’s panel of assays, including cytotoxicity and antimicrobial activity. Use chemometric tools (e.g., PCA or cluster analysis) to correlate substituent patterns with phenotypic outcomes .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity results arise, verify compound integrity post-assay (e.g., via NMR or LC-MS) to rule out degradation. Replicate experiments across independent labs to mitigate batch-to-batch variability .
  • High-Throughput Screening (HTS) : Prioritize dose-response validation for HTS hits using 10-point dilution series. Include counter-screens (e.g., redox cycling assays) to eliminate false positives from assay artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Reactant of Route 2
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

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